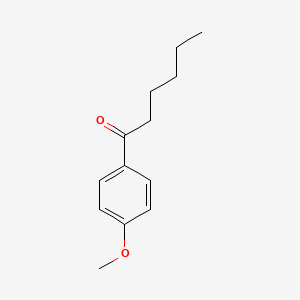

4'-Methoxyhexanophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4'-Methoxyhexanophenone is a useful research compound. Its molecular formula is C13H18O2 and its molecular weight is 206.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Photoinitiators in Polymer Chemistry

4'-Methoxyhexanophenone is primarily employed as a photoinitiator in UV-curable coatings and inks. Its ability to absorb UV light and initiate polymerization makes it valuable in the production of various materials.

- Mechanism of Action: Upon exposure to UV light, the compound generates free radicals that initiate the polymerization of monomers, leading to the formation of cross-linked polymer networks.

- Applications: Used in coatings for electronics, automotive finishes, and adhesives.

Organic Synthesis

This compound serves as an intermediate in organic synthesis, particularly in the formation of other complex organic molecules.

- Reactivity: It can undergo various reactions such as nucleophilic substitutions and electrophilic additions, making it a versatile building block.

- Case Study: Synthesis of New Aromatic Compounds

- Researchers have utilized this compound as a precursor to synthesize novel aromatic compounds with potential pharmaceutical applications.

Biological Studies

While primarily used in chemical applications, there is emerging interest in studying the biological effects of this compound.

- Toxicity and Safety Assessment: Preliminary studies indicate that while the compound shows low toxicity, further investigations are needed to evaluate its long-term effects on human health and the environment.

- Case Study: Interaction with Biological Systems

- A study investigated the interaction of this compound with specific enzymes, revealing potential inhibitory effects that could be leveraged for therapeutic purposes.

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Photoinitiators | Used in UV-curable coatings | Effective at low concentrations; enhances durability |

| Organic Synthesis | Intermediate for synthesizing complex molecules | Versatile reactivity; useful for pharmaceutical development |

| Biological Studies | Investigated for potential biological activity | Low toxicity; requires further safety assessments |

Case Study 1: Photoinitiator Efficiency

In a comparative study, this compound was tested against other photoinitiators in UV-curable formulations. Results indicated that it provided faster curing times and improved film properties compared to traditional initiators.

Case Study 2: Synthesis of Novel Compounds

A research team utilized this compound to synthesize a series of new aromatic compounds through a multi-step reaction process. The resulting compounds exhibited promising activity against specific cancer cell lines, indicating potential therapeutic applications.

化学反応の分析

Acetal Formation

The compound undergoes acetal formation when treated with trimethoxymethane (trimethyl orthoformate) in the presence of an acid catalyst (e.g., Pd(PhCN)₂(OTf)₂). This reaction protects the ketone group, forming 4'-Methoxyacetophenone dimethyl acetal:

Reaction :

4'-Methoxyacetophenone + Trimethoxymethane → 4'-Methoxyacetophenone dimethyl acetal

Conditions : Methanol, inert atmosphere, room temperature .

| Reaction Parameter | Value/Detail |

|---|---|

| Yield | 88% |

| Molecular Formula | C₁₁H₁₆O₃ |

Radical Reactions

4'-Methoxyacetophenone participates in radical reactions, including:

-

Dehalogenation : Using tributyltin hydride (Bu₃SnH) and AIBN as a radical initiator, alkyl halides can be reduced to alkanes. While not directly demonstrated for this compound, structurally similar ketones undergo such reductions .

-

Solvent Compatibility : Radical reactions in solvents like 4-methyltetrahydropyran (4-MeTHP) are feasible, though the compound’s stability under radical conditions requires further validation .

Reductions

The ketone group in 4'-Methoxyacetophenone can be reduced to a secondary alcohol using reagents like NaBH₄ or LiAlH₄. For example:

Reaction :

4'-Methoxyacetophenone + NaBH₄ → 2-(4-methoxyphenyl)-1-ethanol

Conditions : THF/MeOH, room temperature .

| Reaction Parameter | Value/Detail |

|---|---|

| Yield | 98% |

| Product Structure | C₉H₁₂O₂ |

Coupling Reactions

The compound serves as a precursor in cross-coupling reactions, such as the formation of biaryl ethers. For instance, it can react with phenols under basic conditions to form diaryl ketones .

Structural and Spectroscopic Characterization

The compound is characterized using:

特性

CAS番号 |

6397-82-6 |

|---|---|

分子式 |

C13H18O2 |

分子量 |

206.28 g/mol |

IUPAC名 |

1-(4-methoxyphenyl)hexan-1-one |

InChI |

InChI=1S/C13H18O2/c1-3-4-5-6-13(14)11-7-9-12(15-2)10-8-11/h7-10H,3-6H2,1-2H3 |

InChIキー |

GDNTZLJAPCYKJR-UHFFFAOYSA-N |

SMILES |

CCCCCC(=O)C1=CC=C(C=C1)OC |

正規SMILES |

CCCCCC(=O)C1=CC=C(C=C1)OC |

Key on ui other cas no. |

6397-82-6 |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。